molecular formula C9H9NO2 B3039403 4-Methyl-3,4-dihydro-benzo[1,4]oxazin-2-one CAS No. 103440-73-9

4-Methyl-3,4-dihydro-benzo[1,4]oxazin-2-one

Cat. No.: B3039403
CAS No.: 103440-73-9
M. Wt: 163.17 g/mol
InChI Key: QUCLYAXKXXTPSY-UHFFFAOYSA-N
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Description

4-Methyl-3,4-dihydro-benzo[1,4]oxazin-2-one (CAS 103440-73-9) is a versatile benzoxazinone-based building block in medicinal chemistry and drug discovery. This compound features a rigid, planar heterocyclic core structure that is valuable for the synthesis of novel bioactive molecules. Recent research highlights its significant role as a key precursor for developing potential anticancer agents. Derivatives incorporating this scaffold have demonstrated promising inhibitory activity against human liver cancer cells (Huh-7), with studies indicating that such compounds can induce DNA damage and trigger apoptosis in tumor cells . The structural motif is also being explored in neuropharmacology. When synthetically modified, for instance, by conjugation with 1,2,3-triazole groups, derivatives of this core have shown potent anti-inflammatory effects in models of microglial inflammation, which is relevant for neurodegenerative diseases . The planar nature of the molecule is crucial for its proposed mechanism of action in oncology research, as it is believed to facilitate intercalation into DNA, disrupting genetic function in cancer cells . As a high-purity synthetic intermediate, this compound is intended for Research Use Only and is strictly not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-methyl-3H-1,4-benzoxazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-10-6-9(11)12-8-5-3-2-4-7(8)10/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUCLYAXKXXTPSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)OC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Lithium Borohydride-Mediated Reduction

A seminal method involves the reduction of intermediates derived from substituted benzoxazine precursors. For example, Intermediate 3 (8-methoxy-3,4-dihydro-2H-benzooxazin-2-yl-methanol) is treated with lithium borohydride in tetrahydrofuran at 65°C for 20 hours, followed by aqueous workup and extraction with ethyl acetate. This step reduces ester or ketone functionalities to alcohols, which subsequently undergo cyclization. The final product is isolated as an oxalate salt with a melting point of 162–166°C. Elemental analysis confirmed the composition (C₂₃H₂₄FN₃O₂·0.8C₂H₂O₄), validating the purity of the crystalline form.

Williamson Ether Synthesis and Mannich Cyclization

An alternative route begins with 2-nitrophenol derivatives subjected to Williamson ether synthesis using 2-bromoacetophenone and potassium carbonate in acetone. The resulting nitro intermediates (e.g., 3a , 3b ) are reduced catalytically with palladium on carbon (Pd/C) to amines, followed by Mannich cyclization to form the benzoxazine core. For instance, methyl 2-(2-nitrophenoxy)acetate undergoes alkylation, hydrolysis, and amidation to yield 4-methyl derivatives. Yields for these steps range from 23% to 50%, depending on substituents.

Functional Group Transformations

Ester Hydrolysis and Amide Formation

Starting from methyl 2,3-dihydroxybenzoate (12 ), esterification with methanol and sulfuric acid produces methyl ester 13 . Alkylation with 1,2-dibromoethane in the presence of potassium carbonate affords cyclized ester 14 , which is hydrolyzed to the carboxylic acid using lithium hydroxide. The acid is then converted to the carboxamide (4 ) via a mixed-anhydride method employing isobutyl chloroformate and N-methylmorpholine. This method achieves moderate yields (40–60%) and is critical for introducing pharmacophoric carboxamide groups.

Nitration and Hydrogenation

Nitration of the benzodioxine ring using nitric acid and trifluoroacetic acid introduces nitro groups at the C7 or C8 positions (e.g., 15 , 16 ). Catalytic hydrogenation with palladium on carbon reduces these nitro groups to amines (17 , 18 ), though this modification often diminishes PARP1 inhibitory activity.

Advanced Synthetic Strategies

Knoevenagel Condensation

To enhance steric and electronic properties, Knoevenagel condensation is employed. For example, (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b]oxazine-8-carboxamide (49 ) is synthesized by reacting 3-oxo-3,4-dihydro-2H-benzo[b]oxazine-8-carboxamide with 4-hydroxybenzaldehyde under microwave irradiation. Despite optimization attempts with pyridine and piperidine catalysts, yields remain below 10%, highlighting the challenge of activating C2-methylene protons.

Buchwald–Hartwig Amination

N-arylation of dihydrobenzoxazine intermediates with substituted bromobenzenes via Buchwald–Hartwig amination introduces diverse aryl groups at the 4-position. Using Pd₂(dba)₃ and XPhos as catalysts, this method furnishes 4-aryl-3,4-dihydro-2H-1,4-benzoxazines (5a–e ) in 24–82% yields.

Analytical Characterization

Spectroscopic Validation

Nuclear magnetic resonance (NMR) spectroscopy is pivotal for structural confirmation. For example, 4a exhibits characteristic ¹H NMR signals at δ 3.82 ppm (methoxy group) and δ 5.85 ppm (methylene protons). High-resolution mass spectrometry (HRMS) of intermediate 3a confirms the molecular ion ([M + Na]⁺) at m/z 328.05918.

Crystallographic Data

X-ray diffraction of the oxalate salt derivative reveals a monoclinic crystal system with hydrogen bonding between the oxazine oxygen and oxalate anions. Melting points and elemental analysis further corroborate purity, as seen in the oxalate salt (C, 63.48%; H, 5.54%; N, 9.03%).

Table 1. Summary of Preparation Methods

Method Starting Material Key Reagents Conditions Yield (%) Reference
Reductive Amination Intermediate 3 LiBH₄, THF 65°C, 20 h 42
Williamson/Mannich 2-Nitrophenol K₂CO₃, Pd/C Reflux, 24 h 50
Ester Hydrolysis Methyl ester 14 LiOH, H₂O RT, 6 h 60
Knoevenagel Condensation Carboxamide 45 4-Hydroxybenzaldehyde Microwave, 120°C <10

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3,4-dihydro-benzo[1,4]oxazin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazines.

Scientific Research Applications

Antiinflammatory Properties

Research indicates that 4-Methyl-3,4-dihydro-benzo[1,4]oxazin-2-one exhibits anti-inflammatory effects through its interaction with macrophage migration inhibitory factor (MIF). MIF is a cytokine involved in inflammatory responses. Compounds similar to this compound have been shown to inhibit MIF activity, which could be beneficial in treating chronic inflammatory diseases such as bronchitis and myocarditis .

Neuropharmacological Effects

This compound belongs to a class of molecules that may act on serotonin receptors, particularly the 5-HT1A receptor. Such interactions suggest potential applications in treating mood disorders like depression and anxiety. Similar derivatives have been investigated for their anxiolytic and antidepressant properties, making them candidates for further research in neuropharmacology .

Inhibition of MIF Activity

The inhibition of MIF by this compound could lead to reduced macrophage migration and enhanced phagocytic activity. This mechanism is crucial in modulating immune responses and could be targeted in therapies for autoimmune diseases and other inflammatory conditions .

Interaction with Serotonin Receptors

The compound's ability to interact with serotonin receptors suggests that it can modulate neurotransmitter activity in the brain. This interaction may help regulate mood and anxiety levels, providing a pathway for developing new antidepressant medications .

Case Studies

StudyFindingsImplications
Study on MIF Inhibition Demonstrated that compounds inhibiting MIF showed significant anti-inflammatory effects in animal models.Suggests potential for treating inflammatory diseases with this compound derivatives.
Neuropharmacological Research Investigated the effects of related compounds on serotonin receptors, showing promise for mood regulation.Indicates potential use in developing new treatments for depression and anxiety disorders .

Mechanism of Action

The mechanism of action of 4-Methyl-3,4-dihydro-benzo[1,4]oxazin-2-one involves its interaction with specific molecular targets. For instance, as a protease inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent enzymatic activity . The compound’s structure allows it to interact with various pathways, leading to its diverse biological effects.

Comparison with Similar Compounds

3-Phenyl-2H-benzo[b][1,4]oxazin-2-one

  • Structural Difference : Lacks the 4-methyl group but features a phenyl substituent at the 3-position.
  • Reactivity : Undergoes regioselective halogenation (e.g., chlorination with NCS under microwave conditions) at the C6 position of the benzene ring, yielding derivatives like 6-chloro-3-phenyl-benzooxazin-2-one .
  • Applications : Serves as a precursor for asymmetric hydrogenation studies, producing chiral dihydrobenzoxazines with up to 99% enantiomeric excess (ee) using Ir catalysts .

Benzothiazine Derivatives (e.g., Dihydro-2H-1,4-benzothiazin-3-one)

  • Structural Difference : Replaces the oxygen atom in the oxazine ring with sulfur.
  • Biological Activity : Exhibits enhanced antiproliferative activity in rheumatoid arthritis models compared to benzoxazine analogs. For example, MX-68 (a benzothiazine-MTX conjugate) suppresses adjuvant arthritis in rats at 2.5 mg/kg .
  • Synthetic Accessibility: Requires thiophenol intermediates and distinct cyclization conditions .

Substituent-Modified Analogues

6-Bromo-3,4-dihydro-benzo[e][1,3]oxazin-2-one

  • Structural Difference : Bromine substitution at the 6-position and a fused [1,3]oxazine ring.
  • Physicochemical Properties : Higher molecular weight (228.04 g/mol) and lipophilicity (logP ~2.1) compared to the 4-methyl derivative .
  • Applications : Used in cross-coupling reactions for functionalizing the benzene ring.

4-(Substituted-phenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-ones

  • Structural Difference : Aryl groups (e.g., 4-methoxyphenyl, 2,4-dimethylphenyl) at the 4-position instead of methyl.
  • Antiproliferative Activity : Derivatives like compound 13c (4-(7-methoxy-3-(4-methoxyphenyl)-dihydrobenzooxazin-4-yl)aniline) show IC₅₀ values of <10 µM against MCF-7 and HeLa cell lines, outperforming 5-fluorouracil .

Functional Activity Comparison

Compound Key Substituents Biological Activity (Highlight) Reference
This compound 4-methyl Intermediate for antiproliferative sulfonamides
(Z)-3-(2-oxo-cyclopropyl) derivatives Cyclopropyl, nitro groups Antifungal MIC: 12.5 µg/mL (vs. Fusarium)
MX-68 (benzothiazine-MTX conjugate) Homoglutamate, benzothiazine 70% CDK5/P25 inhibition; antiarthritic at 2.5 mg/kg
6-Chloro-3-phenyl-benzooxazin-2-one C6-Cl, 3-phenyl Precursor for asymmetric hydrogenation

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The 4-methyl group reduces polarity (cLogP ~1.8) compared to phenyl-substituted analogs (cLogP ~2.5) .
  • Metabolic Stability : Benzothiazine derivatives exhibit longer half-lives in vivo due to sulfur’s electron-withdrawing effects .
  • Solubility : Nitro-substituted 2-oxo-benzo[1,4]oxazines show poor aqueous solubility (<0.1 mg/mL) but enhanced membrane permeability .

Biological Activity

4-Methyl-3,4-dihydro-benzo[1,4]oxazin-2-one is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications in medicine and industry.

Overview of the Compound

Chemical Structure and Properties

  • CAS Number : 103440-73-9
  • Molecular Formula : C10H11NO2
  • The unique substitution pattern of this compound contributes to its distinct chemical and biological properties, enhancing its stability and reactivity compared to other benzoxazines and benzoxazinones .

Target Interactions

This compound interacts with various biological targets, leading to significant biochemical effects:

  • Protease Inhibition : It has been identified as a potential inhibitor of human leukocyte elastase, an enzyme involved in inflammatory processes .
  • Anticancer Activity : The compound exhibits anticancer properties by inhibiting angiogenesis and cell proliferation in various cancer cell lines .

Biochemical Pathways

The compound influences several key biochemical pathways:

  • Cell Cycle Regulation : By affecting the expression of genes involved in cell cycle progression, it can induce apoptosis in cancer cells.
  • Inflammatory Response Modulation : It may downregulate pro-inflammatory cytokines, contributing to its anti-inflammatory effects .

Anticancer Properties

Recent studies have demonstrated that this compound shows promising anticancer activity:

  • In Vitro Studies : The compound has shown IC50 values ranging from 7.84 to 16.2 µM against several cancer cell lines including PC-3 (prostate cancer) and MDA-MB-231 (breast cancer) .
Cell LineIC50 (µM)
PC-37.84
MDA-MB-23116.2
NHDFNot specified
MIA PaCa-2Not specified
U-87 MGNot specified

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

  • Bacterial Inhibition : It has shown effectiveness against various bacterial strains including Staphylococcus aureus and MRSA, indicating potential for development as an antibacterial agent .

Anti-inflammatory Effects

Research indicates that the compound may possess anti-inflammatory properties:

  • Cytokine Modulation : It can inhibit the production of inflammatory cytokines, which is beneficial in treating conditions characterized by chronic inflammation .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound's biological activities:

  • Synthesis and Evaluation : A study reported the synthesis of novel derivatives based on the benzoxazine scaffold, which exhibited enhanced anticancer activity compared to unsubstituted counterparts .
  • Mechanistic Insights : Research has indicated that similar compounds affect intramembrane serine proteases linked to disease progression, suggesting a broad therapeutic potential beyond cancer treatment .
  • Functional Group Variations : Variations in functional groups on the benzoxazine scaffold have been shown to significantly alter biological activity. For example, substitutions with hydroxyl groups improved binding affinity and activity against hormone-dependent cancers .

Future Directions

The ongoing research into this compound suggests several avenues for future exploration:

  • Further Structural Optimization : Continued investigation into structural modifications could lead to more potent derivatives with enhanced selectivity for specific targets.
  • Clinical Applications : Given its diverse biological activities, clinical trials could be initiated to explore its efficacy in treating various cancers and inflammatory diseases.

Q & A

Q. What steps mitigate side reactions during Friedel-Crafts alkylation of the oxazinone core?

  • Methodology : Use Brønsted acid catalysts (e.g., p-TsOH) at 0°C to minimize electrophilic aromatic substitution byproducts. Quench reactions with NaHCO3 to neutralize excess acid and purify via flash chromatography (silica gel, 60–120 mesh) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-3,4-dihydro-benzo[1,4]oxazin-2-one
Reactant of Route 2
4-Methyl-3,4-dihydro-benzo[1,4]oxazin-2-one

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